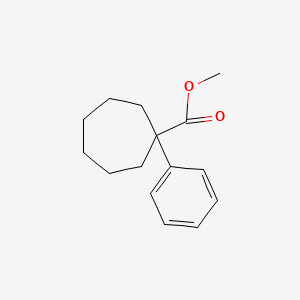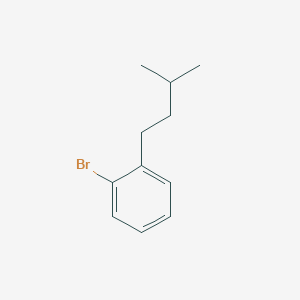
1-bromo-2-(3-methylbutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(3-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methylbutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(3-methylbutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-Bromo-2-(3-methylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
1-Bromo-2-(3-methylbutyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-bromo-2-(3-methylbutyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene derivatives.
相似化合物的比较
Bromobenzene: Consists of a benzene ring substituted with a bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a chlorine atom.
Iodobenzene: Consists of a benzene ring substituted with an iodine atom.
Uniqueness: 1-Bromo-2-(3-methylbutyl)benzene is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties compared to other halobenzenes
属性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
1-bromo-2-(3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
RTCIYBYOTYWPMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC=CC=C1Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
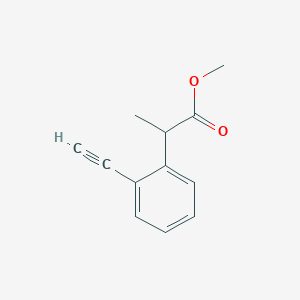
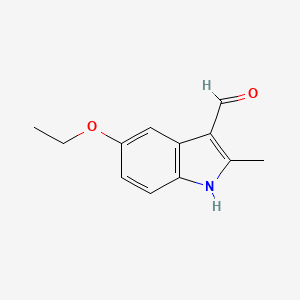
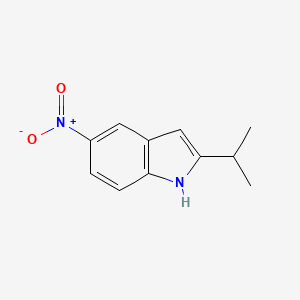
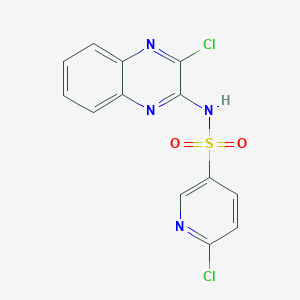
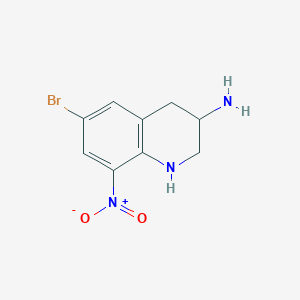
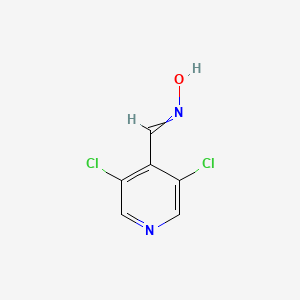
![[4-Methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate](/img/structure/B8433986.png)
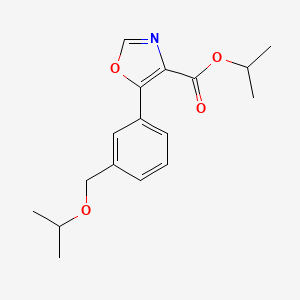
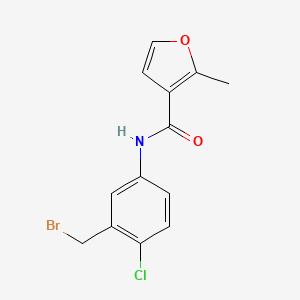
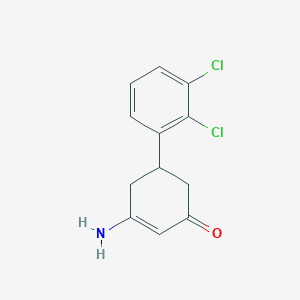
![1-[3-(2H-Pyrazol-3-yl)-phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8434024.png)
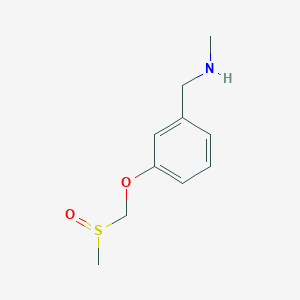
![4-Bromo-2-fluoro-1-[(3-fluorophenyl)sulfonyl]benzene](/img/structure/B8434035.png)
